4-Nitroisothiazole

antifungal SAR isothiazole derivatives

4-Nitroisothiazole is a five-membered heteroaromatic compound in which a nitro group occupies the C4 position of the isothiazole ring. This electron‑withdrawing substituent profoundly modulates both the chemical reactivity and the biological profile of the scaffold, rendering the compound a strategic building block for antifungal agents, platinum‑based anticancer complexes, and functional intermediates that cannot be obtained from the more common 5‑nitro‑ or unsubstituted isothiazole analogues.

Molecular Formula C3H2N2O2S
Molecular Weight 130.13 g/mol
CAS No. 931-07-7
Cat. No. B042320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroisothiazole
CAS931-07-7
Molecular FormulaC3H2N2O2S
Molecular Weight130.13 g/mol
Structural Identifiers
SMILESC1=C(C=NS1)[N+](=O)[O-]
InChIInChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H
InChIKeyFNXPAYVHLSTHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroisothiazole (CAS 931-07-7): Core Heterocycle for Antifungal and Medicinal Chemistry Scaffolds


4-Nitroisothiazole is a five-membered heteroaromatic compound in which a nitro group occupies the C4 position of the isothiazole ring [1]. This electron‑withdrawing substituent profoundly modulates both the chemical reactivity and the biological profile of the scaffold, rendering the compound a strategic building block for antifungal agents, platinum‑based anticancer complexes, and functional intermediates that cannot be obtained from the more common 5‑nitro‑ or unsubstituted isothiazole analogues [2][3].

4-Nitroisothiazole (CAS 931-07-7): Why In‑Class Compounds Cannot Be Interchanged


Attempts to replace the 4‑nitro group with an amino group, or to shift the nitro substituent to the C5 position, dramatically alter or abolish biological activity. In a direct, side‑by‑side comparison within the same antifungal assay panel, 4‑aminoisothiazole (the immediate reduction product of 4‑nitroisothiazole) exhibited no detectable antifungal activity, whereas the parent 4‑nitro compound retained MIC values of 15.6 µg/mL against dermatophytes and 125 µg/mL against mycelial fungi [1]. This functional‑group dependence is corroborated by the marked difference in reduction potentials between 3‑methyl‑4‑nitroisothiazole and 1‑methyl‑4‑nitropyrazole, which differ by a factor sufficient to alter bioreductive activation thresholds [2]. Consequently, generic substitution within the isothiazole class is not a viable procurement strategy for applications requiring the specific electronic and biological profile of 4‑nitroisothiazole.

4-Nitroisothiazole (CAS 931-07-7): Differential Evidence Versus Closest Analogues


Essentiality of the 4‑Nitro Group for Antifungal Activity: Head‑to‑Head Comparison with 4‑Aminoisothiazole

In a controlled broth‑dilution assay, 4‑nitroisothiazole (compound 5) and its direct reduced analogue 4‑aminoisothiazole (compound 14) were evaluated against a panel of dermatophyte, mycelial, and yeast organisms [1]. 4‑Nitroisothiazole exhibited measurable MIC values of 125 µg/mL (mycelial) and 15.6 µg/mL (dermatophyte), while 4‑aminoisothiazole was completely inactive (no growth inhibition at any tested concentration) [1]. This demonstrates that the 4‑nitro functionality is indispensable for antifungal potency.

antifungal SAR isothiazole derivatives

Reduction Potential Positioning: 3‑Methyl‑4‑nitroisothiazole vs. 1‑Methyl‑4‑nitropyrazole

Electrochemical measurements and DFT‑calculated electron affinities for 3‑methyl‑4‑nitroisothiazole reveal that its susceptibility to reduction is significantly higher than that of 1‑methyl‑4‑nitropyrazole, and comparable to that of 1‑methyl‑3‑nitropyrazole [1]. Although the data derive from a methyl‑substituted analogue, the ring‑electronic effect is dominated by the nitro‑isothiazole core, supporting the inference that 4‑nitroisothiazole is a more readily reducible scaffold than the corresponding 4‑nitropyrazole.

reduction potential electron affinity nitroheterocycle

Mutagenicity Rank Position: 4‑Nitroisothiazole Relative to Potent 5‑Nitrothiazole Coccidiostats

In a systematic evaluation of 27 heterocyclic sulfur compounds using Salmonella typhimurium TA100 and Klebsiella pneumoniae base‑pair substitution assays, 4‑nitroisothiazole was classified as mutagenic, but its potency ranked below that of the 5‑nitrothiazole derivatives niridazole, 2‑acetamido‑5‑nitrothiazole, and 2‑bromo‑5‑nitrothiazole [1]. The study positioned 4‑nitroisothiazole as a structurally distinct mutagenic isothiazole with a lower mutagenic burden than the most potent 5‑nitrothiazole coccidiostats [1].

mutagenicity nitroheterocycle safety assessment

Lipophilicity Shift: 4‑Nitroisothiazole logP Compared to Unsubstituted Isothiazole

The presence of the nitro group on the isothiazole ring increases experimental and calculated logP values relative to the parent heterocycle. The logP of unsubstituted isothiazole is reported as 0.81 , whereas 4‑nitroisothiazole exhibits logP values ranging from 0.54 to 1.57 across multiple reliable calculated sources . The consensus logP (1.05–1.1) represents a measurable increase in lipophilicity, which will influence membrane permeability and partitioning in biological and environmental systems.

logP lipophilicity physicochemical property

4-Nitroisothiazole (CAS 931-07-7): Preferred Application Scenarios Based on Quantitative Differentiation


Antifungal Hit‑to‑Lead Programs Requiring an Essential C4 Nitro Pharmacophore

When an antifungal screen requires a scaffold in which the nitro group cannot be replaced without complete loss of activity, 4‑nitroisothiazole is the obligatory starting point. The head‑to‑head comparison with 4‑aminoisothiazole (inactive) provides definitive evidence that the C4 nitro group is a structural prerequisite for antifungal efficacy [1]. This makes 4‑nitroisothiazole the preferred building block for libraries of 5‑halogen‑substituted antifungals, as described in U.S. Patent 3,840,665 [1].

Bioreductive Prodrug Design Leveraging Favorable Reduction Potential

The experimentally measured reduction potential of the 4‑nitroisothiazole core (measured on the 3‑methyl analogue) shows that this scaffold is more reducible than the corresponding 4‑nitropyrazole system [2]. Medicinal chemists designing hypoxia‑activated prodrugs or antimicrobial agents that rely on nitro‑reductase bioactivation should prioritize 4‑nitroisothiazole when a lower reduction threshold is desired, while using 4‑nitropyrazole as a less reducible control [2].

Mutagenicity‑Conscious Screening Libraries: Differentiating from Highly Potent 5‑Nitrothiazole Coccidiostats

In early‑stage drug discovery where genotoxicity is a primary attrition risk, 4‑nitroisothiazole offers a structurally distinct mutagenicity profile compared to the 5‑nitrothiazole class [3]. The weaker mutagenic potency of the 4‑nitro isomer relative to niridazole and 2‑acetamido‑5‑nitrothiazole provides a quantitative basis for selecting this scaffold when a nitroheterocycle is mechanistically required but minimal DNA reactivity is desired [3].

Synthesis of 4‑Aminoisothiazole via Selective Reduction of the Nitro Group

4‑Nitroisothiazole serves as the direct precursor to 4‑aminoisothiazole through catalytic or chemical reduction, a transformation that occurs without degradation of the isothiazole ring [4]. This clean reduction pathway, which is not universally achievable for all nitroisothiazole positional isomers without side reactions, makes 4‑nitroisothiazole a reliable intermediate for generating the 4‑amino congener in synthetic sequences [4].

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